molecular formula C26H25N5O3 B7719640 5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole

5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B7719640
M. Wt: 455.5 g/mol
InChI Key: QQAOHNXSGCFWGE-UHFFFAOYSA-N
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Description

5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the nitrophenyl group. The final step involves the formation of the oxadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
  • 1-benzhydryl piperazine derivatives
  • 4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one

Uniqueness

Compared to these similar compounds, 5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole stands out due to its oxadiazole ring, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-19-27-26(34-28-19)22-12-13-23(24(18-22)31(32)33)29-14-16-30(17-15-29)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,25H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAOHNXSGCFWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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